3-Methyl-2,4,5,6-tetranitroaniline
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Overview
Description
3-Methyl-2,4,5,6-tetranitroaniline is a nitroaromatic compound known for its explosive properties It is structurally characterized by a benzene ring substituted with a methyl group and four nitro groups at positions 2, 4, 5, and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of 3-methylaniline. The process includes the following steps:
Nitration of 3-Methylaniline: This step involves treating 3-methylaniline with a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to introduce nitro groups at the desired positions on the benzene ring.
Purification: The crude product is purified through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Nitration: Using industrial nitration reactors to handle large volumes of reactants and control the reaction conditions precisely.
Continuous Purification: Implementing continuous purification techniques such as distillation or crystallization to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,4,5,6-tetranitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro groups are replaced by other substituents.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Major Products
Reduction Products: The reduction of this compound typically yields 3-methyl-2,4,5,6-tetraaminoaniline.
Substitution Products: Depending on the substituent introduced, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
3-Methyl-2,4,5,6-tetranitroaniline has several applications in scientific research:
Explosives: Due to its high energy content, it is used in the formulation of explosives and propellants.
Medicinal Chemistry: Derivatives of this compound are studied for their potential antitumor and antimicrobial activities.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Methyl-2,4,5,6-tetranitroaniline in biological systems involves:
Interaction with Cellular Components: The compound can interact with cellular proteins and enzymes, leading to the disruption of normal cellular functions.
Induction of Apoptosis: Some derivatives of this compound have been shown to induce apoptosis in cancer cells by increasing the ratio of pro-apoptotic to anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitroaniline:
Uniqueness
3-Methyl-2,4,5,6-tetranitroaniline is unique due to the presence of the methyl group, which can influence its reactivity and physical properties compared to other nitroaromatic compounds
Properties
CAS No. |
84432-56-4 |
---|---|
Molecular Formula |
C7H5N5O8 |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
3-methyl-2,4,5,6-tetranitroaniline |
InChI |
InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3 |
InChI Key |
RSMOXMUJSCTSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |
Origin of Product |
United States |
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